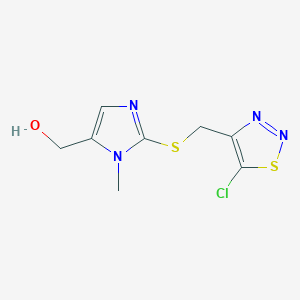
(5-クロロ-1,2,3-チアジアゾール-4-イル)メチルスルファニル)-1-メチル-1H-イミダゾール-5-イル)メタノール
説明
(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C8H9ClN4OS2 and its molecular weight is 276.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん治療薬
チアジアゾール誘導体は、CMITと類似の構造を持つものも含め、その抗がん特性について広く研究されてきました . チアジアゾール環のメソイオン性により、これらの化合物は細胞膜を通過して生物学的標的に作用し、幅広い生物学的活性をもたらします。CMITは、がん細胞の増殖と生存に関与する特定の経路を標的とした、新規抗がん剤の開発に役立つ可能性があります。
抗菌剤
イミダゾール誘導体は、抗菌活性を示すことが研究で示されています . イミダゾールコアを持つCMITは、耐性菌株や真菌に対してより効果的な新しい抗菌薬の開発に利用できます。この応用は、抗生物質耐性の上昇という問題に対して特に重要です。
抗炎症薬
チアジアゾール環とイミダゾール環はどちらも、抗炎症作用を持つ化合物に含まれています . CMITは、体の免疫応答を調節し、炎症を軽減することで、炎症性疾患の治療における潜在的な用途が探求できます。
抗酸化剤としての応用
チアジアゾール構造を持つ化合物は、細胞を酸化ストレスから保護する上で重要な、抗酸化活性を示してきました . CMITは、フリーラジカルを捕捉し、酸化損傷から保護する能力について調査できます。酸化損傷は、さまざまな慢性疾患に関連しています。
中枢神経系作用薬
チアジアゾール環がもたらす親油性は、このような化合物を中枢神経系(CNS)レベルで作用する薬剤に適したものにします . CMITは、神経変性疾患や精神疾患などのCNS障害の治療における潜在的な用途について研究することができます。
酵素阻害
イミダゾール誘導体は、酵素阻害剤として作用することが知られており、これは特定の代謝経路を標的とする薬剤の設計に活用できます . CMITは、特定の疾患において過剰に活性化している酵素の選択的阻害剤の開発のための候補となる可能性があります。
作用機序
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They are able to cross cellular membranes and interact strongly with biological targets .
Mode of Action
It’s known that thiadiazole derivatives can block the activity of heat shock protein 90 (hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It’s known that thiadiazole derivatives can exert a broad spectrum of biological activities .
Action Environment
It’s known that the activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
特性
IUPAC Name |
[2-[(5-chlorothiadiazol-4-yl)methylsulfanyl]-3-methylimidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4OS2/c1-13-5(3-14)2-10-8(13)15-4-6-7(9)16-12-11-6/h2,14H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUJCLNKMGNGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=C(SN=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377196 | |
| Record name | 4H-922 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338422-47-2 | |
| Record name | 4H-922 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Chlorophenyl)phenyl]methanol](/img/structure/B1621339.png)


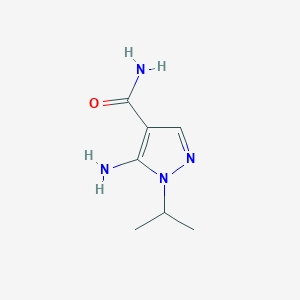



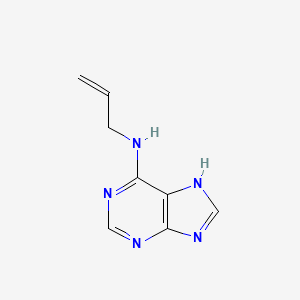
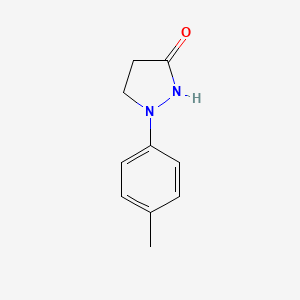
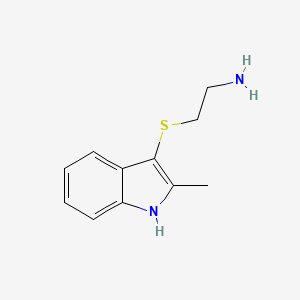

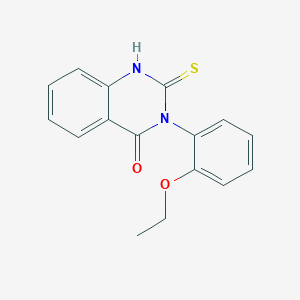
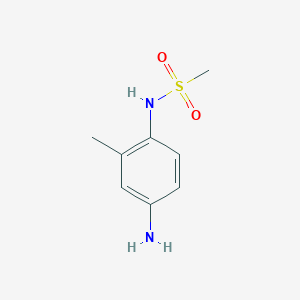
![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)
